molecular formula C18H14BrN3O2 B11687280 N'-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide

N'-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide

Cat. No.: B11687280
M. Wt: 384.2 g/mol
InChI Key: ZXKSEEUMZAQABC-NHDPSOOVSA-N
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Description

N’-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide is a complex organic compound that features a furan ring, a bromophenyl group, and a pyridine ring

Preparation Methods

The synthesis of N’-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 6-methylpyridine-3-carbohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microbial cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cell wall synthesis or protein function .

Comparison with Similar Compounds

N’-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide can be compared with other similar compounds such as:

The uniqueness of N’-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide lies in its combination of a furan ring, a bromophenyl group, and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14BrN3O2

Molecular Weight

384.2 g/mol

IUPAC Name

N-[(Z)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H14BrN3O2/c1-12-2-3-14(10-20-12)18(23)22-21-11-16-8-9-17(24-16)13-4-6-15(19)7-5-13/h2-11H,1H3,(H,22,23)/b21-11-

InChI Key

ZXKSEEUMZAQABC-NHDPSOOVSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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